molecular formula C13H22N2O6 B1377884 Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate CAS No. 1359655-84-7

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate

Cat. No.: B1377884
CAS No.: 1359655-84-7
M. Wt: 302.32 g/mol
InChI Key: WHYQPXBFAQERDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate is a chemical compound with the molecular formula C11H20N2O2.C2H2O4. It is known for its application in various chemical reactions and its role as a reagent in the synthesis of other compounds. This compound is often used in scientific research due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate typically involves the reaction of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate with oxalic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate involves its interaction with specific molecular targets and pathways. For example, as a reagent in the synthesis of MCH-1R antagonists, it binds to the melanin concentrating hormone receptor, inhibiting its activity. In the case of NAMPT and ROCK inhibitors, the compound interferes with the enzymatic activity of these proteins, thereby modulating cellular processes related to metabolism and cell signaling.

Comparison with Similar Compounds

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural properties that make it suitable for a wide range of chemical reactions and its role in the synthesis of biologically active compounds.

Properties

IUPAC Name

tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.C2H2O4/c1-10(2,3)15-9(14)13-5-4-11(8-13)6-12-7-11;3-1(4)2(5)6/h12H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYQPXBFAQERDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523618-25-8
Record name 2,6-Diazaspiro[3.4]octane-6-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523618-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate
Reactant of Route 2
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate
Reactant of Route 4
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.